REACTION_CXSMILES
|
C([N:8]1[C:13](=[O:14])[C:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)=[C:11]([Cl:22])[CH:10]=[N:9]1)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].O>C1(C)C=CC=CC=1>[Cl:22][C:11]1[CH:10]=[N:9][NH:8][C:13](=[O:14])[C:12]=1[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1 |f:1.2.3.4|
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Name
|
2-benzyl-5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)C1=CC=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
154 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the solution was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with EtOAc-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(NN=C1)=O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |